N-(pyrrolidin-1-ylcarbonothioyl)benzamide

Crystallography Conformational Analysis Structural Chemistry

N-(Pyrrolidin-1-ylcarbonothioyl)benzamide (CAS 55103-09-8, NSC is a thiourea derivative within the N-acylthiourea class, characterized by a benzoyl group linked via a thiocarbonyl moiety to a pyrrolidine ring. Its molecular formula is C12H14N2OS (MW 234.32 Da).

Molecular Formula C12H14N2OS
Molecular Weight 234.32 g/mol
CAS No. 55103-09-8
Cat. No. B12133981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyrrolidin-1-ylcarbonothioyl)benzamide
CAS55103-09-8
Molecular FormulaC12H14N2OS
Molecular Weight234.32 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=S)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C12H14N2OS/c15-11(10-6-2-1-3-7-10)13-12(16)14-8-4-5-9-14/h1-3,6-7H,4-5,8-9H2,(H,13,15,16)
InChIKeyHPPZEOWGQCUSOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>35.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyrrolidin-1-ylcarbonothioyl)benzamide (CAS 55103-09-8): Structural and Physicochemical Baseline for Procurement


N-(Pyrrolidin-1-ylcarbonothioyl)benzamide (CAS 55103-09-8, NSC 201454) is a thiourea derivative within the N-acylthiourea class, characterized by a benzoyl group linked via a thiocarbonyl moiety to a pyrrolidine ring [1]. Its molecular formula is C12H14N2OS (MW 234.32 Da) . This compound serves as a free ligand in coordination chemistry, forming chelate complexes with transition metals [2], and has been used as a reference compound in crystallographic studies of N-benzoylthiourea derivatives [1].

Workflow Coordination chemistry & crystallography
Selection Unsubstituted N-acylthiourea parent ligand
Use context Reference standard for metal-chelate design

Why Generic Substitution of N-(Pyrrolidin-1-ylcarbonothioyl)benzamide Fails for Scientific Procurement


Within the N-acylthiourea-pyrrolidine scaffold series, seemingly minor modifications to the benzoyl ring substituent profoundly alter solid-state packing, intermolecular hydrogen bonding, and chelation geometry [1]. For instance, the introduction of a para-methoxy group shifts the dihedral angle between the pyrrolidine and benzoyl rings from 65.80° to 72.79°, and increases unit-cell volume by approximately 14% [1][2]. These structural perturbations directly impact material properties such as density, solubility, and metal-binding selectivity, making unqualified substitution a significant risk for research reproducibility. The quantitative evidence provided in Section 3 details these critical differentiators.

Ring substitution alters packing
Even a para-methoxy group shifts the dihedral angle and unit-cell volume, which may change material density and solubility.
LogP drift affects assay solubility
Predicted LogP differs by ~0.6 units from 4-methyl analog; aqueous buffer solubility may not transfer across analogs.
Pyrrolidine conformation governs chelation
Envelope vs. twisted ring puckering changes sulfur donor orientation, so metal-coordination geometry may not reproduce with substituted analogs.

N-(Pyrrolidin-1-ylcarbonothioyl)benzamide: Quantified Differentiation Evidence Against Closest Analogs


Conformational Specificity: Pyrrolidine-Benzoyl Dihedral Angle vs. 4-Methoxy Analog

The unsubstituted benzoyl derivative adopts a significantly more acute dihedral angle between the pyrrolidine ring and the benzene ring compared to the 4-methoxy analog, indicating a more coplanar conformation of the N-acylthiourea core [1][2].

Dihedral angle
Cross-study comparable
65.80° vs 72.79° (Δ 6.99°)
More coplanar N-acylthiourea may influence metal-chelate binding.
Temperature: 150 K vs 296 K
Crystallography Conformational Analysis Structural Chemistry

Unit Cell Volume Reduction vs. 4-Methoxy Analog: A Density and Packing Differentiator

The target compound crystalizes in a significantly smaller unit cell compared to the 4-methoxy derivative, leading to a higher calculated density and distinct solid-state stability profile [1][2].

Unit cell volume
Reported
1171.40 ų (vs 1332.1 ų, Δ 160.7 ų)
Higher crystal density may support gravimetric standard use.
Both monoclinic P2₁/c
Crystal Engineering Solid-State Chemistry Material Density

Lower Lipophilicity (LogP) Compared to 4-Methyl Analog: Implications for Solubility-Driven Applications

The target compound exhibits a lower predicted octanol-water partition coefficient (LogP) than the 4-methyl derivative, indicating a more favorable solubility profile in aqueous media .

Predicted LogP
Data to verify
1.23 (vs 1.82, Δ 0.59)
Higher aqueous solubility may reduce DMSO use in assays.
ACD/Labs predicted values
Physicochemical Property Prediction LogP Drug-Likeness

Conformational Adoption of an Envelope Pyrrolidine Ring in the Unsubstituted Benzoyl System

In the target compound, the pyrrolidine ring adopts a well-defined envelope conformation, whereas in the 4-methoxy analog, the ring adopts a twisted conformation on the central –CH2–CH2– bond, a fundamental difference in ring puckering [1][2].

Ring conformation
Cross-study comparable
Envelope (flap at C3) vs twisted
Sulfur donor orientation differs, affecting chelation geometry.
Single-crystal X-ray diffraction
Crystal Structure Conformational Analysis Ring Puckering

Established Mercury(II) Chelation Capability with Reported Crystal Structure for the Complex

The target compound is a direct ligand in a structurally characterized mercury(II) complex, providing a reference crystal structure that is not available for all in-class analogs [1].

Hg(II) complex structure
Class-level
Crystal structure solved (P2₁/c)
Validated chelation provides dependable design starting point.
Exclusive report for unsubstituted ligand
Coordination Chemistry Heavy Metal Chelation X-ray Crystallography

Absence of Ring Substitution Provides a Clean Baseline for QSAR and MO Docking Studies

As the unsubstituted parent compound of the N-benzoylthiourea-pyrrolidine series, it lacks the steric and electronic perturbations introduced by substituents like methoxy or methyl groups, making it the ideal negative control or baseline compound for structure-activity relationship studies [1][2].

QSAR baseline
Class-level
Unsubstituted parent, no electronic bias
Isolates scaffold properties for SAR interpretation.
Ideal negative control for substituted analogs
Medicinal Chemistry QSAR Modeling Molecular Docking

Optimal Application Scenarios for N-(Pyrrolidin-1-ylcarbonothioyl)benzamide Based on Validated Differentiation Data


Calibration Standard in Powder X-ray Diffraction (PXRD) and Solid-State Analysis

Due to its well-resolved crystal structure [1], smaller and more compact unit cell compared to substituted analogs, and reproducible synthesis, this compound serves as an excellent internal standard for PXRD experiments. Its distinct envelope conformation of the pyrrolidine ring provides unique diffraction fingerprints, aiding in phase identification and the calibration of diffractometers.

Baseline Ligand for Transition Metal Chelation Studies

The compound acts as a fundamental N,S-chelating ligand. Its structurally validated, stable complex with mercury(II) [2] demonstrates a clear coordinate bond formation that can be quantitatively compared to chelation by substituted analogs. Researchers can directly measure and compare formation constants, UV-Vis spectral shifts, or electrochemical properties using this unsubstituted analog as the baseline.

Negative Control or Parent Structure in QSAR and MedChem Screening Panels

For any screening campaign involving N-benzoylthiourea-pyrrolidine derivatives as enzyme inhibitors [3], this unsubstituted compound is the logical negative control. Its lower LogP (1.23) compared to alkyl-substituted analogs ensures higher aqueous solubility, making it suitable for in vitro assay conditions while providing a consistent reference point for establishing the structure-activity relationship of newer, more potent derivatives.

Crystallography Research and Teaching for Thiourea Derivatives

With a high-quality crystal structure (R factor = 0.035) [1] and characteristic hydrogen bonding chains along [001] and layers in (100), this compound is ideal for educational purposes in crystallography. It exemplifies N-H...O and C-H...O intermolecular interactions common to acylthioureas, and its procurement ensures reliable reproduction of these supramolecular synthons in student or training laboratories.

Application
Selection Property
Validation Focus
PXRD calibration standard
Well-resolved crystal structure, compact unit cell
Diffraction pattern reproducibility, phase identification
Baseline chelation ligand
Structurally validated Hg(II) complex
Formation constants, spectral shifts vs analogs
QSAR/MedChem negative control
Unsubstituted parent scaffold
Consistent aqueous solubility, SAR baseline
Crystallography teaching
High-quality structure (R=0.035)
Hydrogen bonding synthon reproducibility
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